7-Hydroxyquetiapine

Neuropharmacology Ion Channels Antipsychotic Mechanism

Procure 7-Hydroxyquetiapine (ICI 214227) as a critical analytical reference standard for LC-MS/MS method development and forensic toxicology. This primary active metabolite of quetiapine is uniquely formed via CYP2D6 hydroxylation [1][2]. Unlike norquetiapine, it does not inhibit HCN1 channels, serving as an essential negative control in neuropharmacology studies [3]. Its low plasma concentration (~5% of quetiapine levels) mandates a specific, high-sensitivity calibration range [2]. Certified reference solutions (1.0 mg/mL in methanol) are available for GC-MS and LC-MS forensic applications [4].

Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
CAS No. 139079-39-3
Cat. No. B145544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyquetiapine
CAS139079-39-3
Synonyms2-(2-(7-hydroxy-4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
7-hydroxy ICI 204636
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42
InChIInChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2
InChIKeyVEGVCHRFYPFJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyquetiapine (CAS 139079-39-3): Pharmacological and Analytical Reference Guide


7-Hydroxyquetiapine (ICI 214227) is a benzothiazepine compound and a primary active metabolite of the atypical antipsychotic drug quetiapine [1]. It is formed via hydroxylation of quetiapine, primarily catalyzed by cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4 [2]. As a certified reference standard, 7-Hydroxyquetiapine is available at 1.0 mg/mL in methanol for use in GC-MS and LC-MS applications in forensic toxicology and urine drug testing .

Why Substituting 7-Hydroxyquetiapine with Other Quetiapine Metabolites or the Parent Compound is Scientifically Invalid


7-Hydroxyquetiapine possesses a distinct pharmacological, metabolic, and analytical profile that is not interchangeable with quetiapine or its other primary active metabolite, norquetiapine (N-desalkylquetiapine). Critically, 7-hydroxyquetiapine does not inhibit HCN1 channels, a key target linked to the therapeutic effects of norquetiapine [1]. Furthermore, its plasma concentration relative to quetiapine is uniquely low, measuring approximately 1/20th of the median parent drug concentration in routine therapeutic drug monitoring samples, a ratio that starkly contrasts with norquetiapine's approximate 1:1 relationship [2]. Substitution without direct, quantitative evidence for the specific assay or model system would therefore confound data interpretation and invalidate comparative studies.

Quantitative Evidence: How 7-Hydroxyquetiapine Differs from Norquetiapine, Quetiapine, and Other Metabolites


Absence of HCN1 Channel Inhibition Distinguishes 7-Hydroxyquetiapine from Norquetiapine

In a direct head-to-head comparison using two-electrode voltage clamp recordings in Xenopus laevis oocytes expressing human HCN1 channels, 7-hydroxyquetiapine, unlike norquetiapine, showed no inhibitory effect on HCN1 currents [1]. Norquetiapine inhibited HCN1 currents with an IC50 of 13.9 ± 0.8 μM, whereas quetiapine and 7-hydroxyquetiapine were both inactive on this target [1].

Neuropharmacology Ion Channels Antipsychotic Mechanism

Plasma Concentration of 7-Hydroxyquetiapine is 5% of Quetiapine Levels, Unlike Norquetiapine

An analysis of routine plasma therapeutic drug monitoring (TDM) samples revealed that the median plasma concentration of 7-hydroxyquetiapine was approximately 1/20th (5%) of the median quetiapine concentration [1]. In contrast, the median plasma concentration of N-desalkylquetiapine (norquetiapine) was equivalent to that of quetiapine, and O-desalkylquetiapine was approximately 1/10th (10%) [1]. This demonstrates a significantly lower systemic exposure to 7-hydroxyquetiapine compared to its parent drug and the primary active metabolite, norquetiapine.

Therapeutic Drug Monitoring Clinical Pharmacology Pharmacokinetics

7-Hydroxyquetiapine Exhibits a Unique Steady-State Pharmacokinetic Profile vs. Quetiapine and Quetiapine Sulfoxide

In a multiple-dose pharmacokinetic study of schizophrenic patients (N=21) receiving quetiapine 200 mg twice daily, the steady-state pharmacokinetic parameters for 7-hydroxyquetiapine were quantified [1]. Its Cmax(SS) was 58±22 μg/L, which is markedly lower than that of quetiapine (678±325 μg/L) and quetiapine sulfoxide (451±216 μg/L) [1]. The elimination half-life (t1/2) of 7-hydroxyquetiapine was 8±5 h, similar to quetiapine (7±3 h) and quetiapine sulfoxide (7±3 h) [1].

Pharmacokinetics Drug Metabolism Steady-State Concentration

CYP2D6 Primarily Catalyzes 7-Hydroxyquetiapine Formation, Distinct from CYP3A4-Driven Quetiapine Metabolism

A study on the potential role of quetiapine metabolites in drug-induced toxicity presents evidence that cytochrome P450 2D6 catalyzes the formation of 7-hydroxyquetiapine, which can be further oxidized by human myeloperoxidase to form a reactive quinone-imine [1]. This contrasts with the metabolism of quetiapine, which is primarily driven by CYP3A4 [2].

Drug Metabolism Enzymology CYP450

Certified Reference Standard for 7-Hydroxyquetiapine is Commercially Available at 1.0 mg/mL

A certified reference standard solution of 7-Hydroxyquetiapine is commercially available from Cerilliant at a concentration of 1.0 mg/mL in methanol, suitable for GC-MS and LC-MS applications . This specific formulation is a direct analytical comparator to similar reference standards for norquetiapine, also available at 1.0 mg/mL, allowing for precise, parallel method development and validation .

Analytical Chemistry Forensic Toxicology Reference Materials

Optimal Research and Industrial Applications for 7-Hydroxyquetiapine (CAS 139079-39-3) Based on Verified Evidence


Development and Validation of LC-MS/MS Assays for Quetiapine Metabolite Profiling

7-Hydroxyquetiapine is an essential analytical reference standard for developing and validating LC-MS/MS methods that require simultaneous quantification of quetiapine and its metabolites in human plasma [1]. Its significantly lower plasma concentration (approximately 5% of quetiapine levels) compared to other metabolites [2] necessitates a specific calibration range and high-sensitivity detection methods. The availability of a certified reference standard at 1.0 mg/mL supports precise method development for clinical and forensic applications .

Studies Investigating the Role of CYP2D6 Polymorphisms in Quetiapine Metabolism

As 7-hydroxyquetiapine formation is primarily catalyzed by CYP2D6, it serves as a critical analyte for studies investigating the impact of CYP2D6 polymorphisms on quetiapine metabolism and potential adverse effects, such as neutropenia [1]. Using 7-hydroxyquetiapine as a specific marker for this pathway, researchers can differentiate the CYP2D6-dependent metabolic route from the CYP3A4-mediated formation of norquetiapine, thereby clarifying genotype-phenotype relationships in clinical pharmacology [1].

Forensic Toxicology Investigations Requiring Post-Mortem Redistribution Analysis

In forensic toxicology, the interpretation of post-mortem quetiapine concentrations can be confounded by significant post-mortem redistribution of the parent drug and norquetiapine. Evidence suggests that 7-hydroxyquetiapine is less affected by this phenomenon [1]. Therefore, quantifying 7-hydroxyquetiapine alongside quetiapine and norquetiapine provides a more robust and reliable dataset for determining antemortem quetiapine exposure in medico-legal death investigations.

Functional Pharmacology Studies Excluding HCN1 Channel Activity

For neuropharmacology studies investigating the role of HCN1 channels in the therapeutic or side-effect profile of quetiapine, 7-hydroxyquetiapine serves as a critical negative control. Since it demonstrates no inhibitory effect on HCN1 currents, unlike norquetiapine (IC50 = 13.9 μM) [1], it allows researchers to isolate and attribute HCN1-mediated effects specifically to norquetiapine within the complex pharmacological milieu of quetiapine metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxyquetiapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.